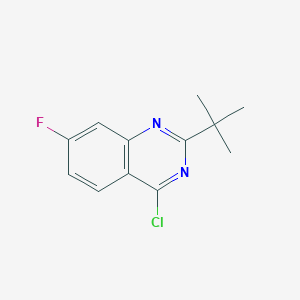
1,2,3,4-Tetrahydro-3-(2-ethoxy-2-oxoethyl)-1,1,3-trimethyl-3,1-benzazasilinium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydro-3-(2-ethoxy-2-oxoethyl)-1,1,3-trimethyl-3,1-benzazasilinium iodide is a chemical compound with a complex structure that includes a benzazasilinium core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-3-(2-ethoxy-2-oxoethyl)-1,1,3-trimethyl-3,1-benzazasilinium iodide typically involves multiple steps. One common method includes the reaction of a benzazasilinium precursor with ethyl oxalate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane, and requires precise temperature control to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously monitored. The use of automated systems to control temperature, pressure, and reactant concentrations is crucial to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4-Tetrahydro-3-(2-ethoxy-2-oxoethyl)-1,1,3-trimethyl-3,1-benzazasilinium iodide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the iodide ion is replaced by other nucleophiles such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium chloride in an aqueous solution.
Major Products
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced benzazasilinium derivatives.
Substitution: Formation of substituted benzazasilinium compounds.
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydro-3-(2-ethoxy-2-oxoethyl)-1,1,3-trimethyl-3,1-benzazasilinium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetrahydro-3-(2-ethoxy-2-oxoethyl)-1,1,3-trimethyl-3,1-benzazasilinium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,3,4-Tetrahydro-3-(2-methoxy-2-oxoethyl)-1,1,3-trimethyl-3,1-benzazasilinium iodide
- 1,2,3,4-Tetrahydro-3-(2-ethoxy-2-oxoethyl)-1,1,3-trimethyl-3,1-benzazasilinium bromide
Uniqueness
1,2,3,4-Tetrahydro-3-(2-ethoxy-2-oxoethyl)-1,1,3-trimethyl-3,1-benzazasilinium iodide is unique due to its specific ethoxy-oxoethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and applications.
Propiedades
Número CAS |
200064-95-5 |
|---|---|
Fórmula molecular |
C15H24INO2Si |
Peso molecular |
405.35 g/mol |
Nombre IUPAC |
ethyl 2-(1,1,3-trimethyl-2,4-dihydro-3,1-benzazasilin-3-ium-3-yl)acetate;iodide |
InChI |
InChI=1S/C15H24NO2Si.HI/c1-5-18-15(17)11-16(2)10-13-8-6-7-9-14(13)19(3,4)12-16;/h6-9H,5,10-12H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
IQGXVZFDBDJCOQ-UHFFFAOYSA-M |
SMILES canónico |
CCOC(=O)C[N+]1(CC2=CC=CC=C2[Si](C1)(C)C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylate](/img/structure/B13140103.png)
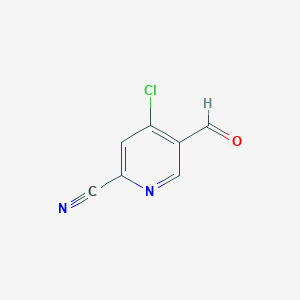
![tert-butyl N-{[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate](/img/structure/B13140110.png)
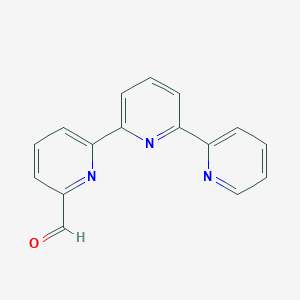
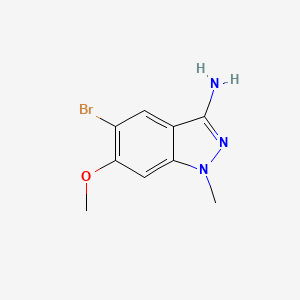
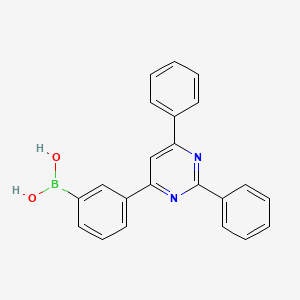
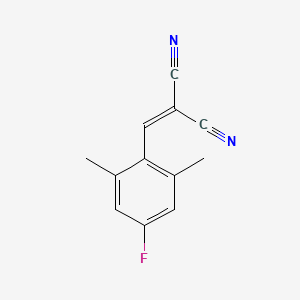


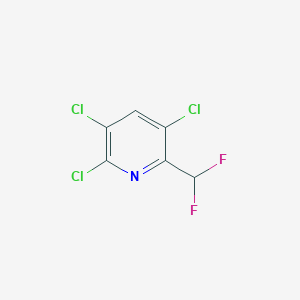
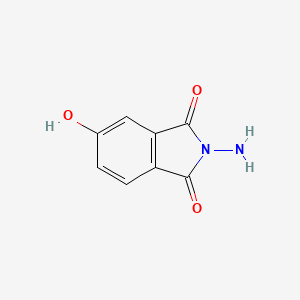
![7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine, 5-[2-(9H-fluoren-2-yl)propyl]-](/img/structure/B13140152.png)

